molecular formula C9H8F3NO2 B6202211 methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate CAS No. 1448777-17-0

methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B6202211
CAS No.: 1448777-17-0
M. Wt: 219.2
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Description

Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group at the 4-position, a methyl group at the 6-position, and a carboxylate ester group at the 2-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Properties

CAS No.

1448777-17-0

Molecular Formula

C9H8F3NO2

Molecular Weight

219.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metalation reaction, where a trifluoromethyl group is introduced via a metal-organic intermediate . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the metalation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the stepwise liquid-phase or vapor-phase synthesis can be employed to produce the compound in larger quantities . These methods are optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the trifluoromethyl and carboxylate ester groups makes it particularly versatile in synthetic chemistry and various research applications.

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